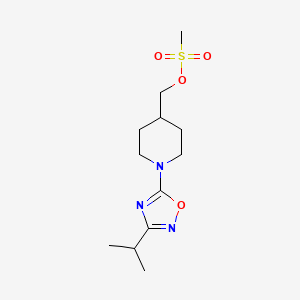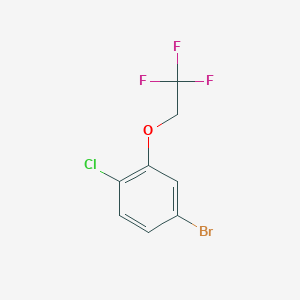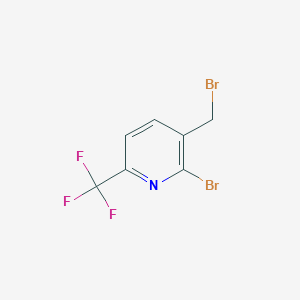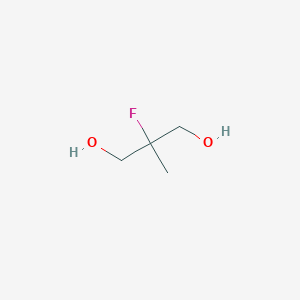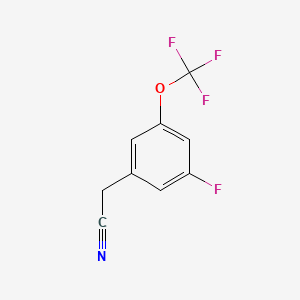
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile
Vue d'ensemble
Description
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a chemical compound with the CAS Number: 1352999-52-0 . It has a molecular weight of 219.14 and its IUPAC name is [3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile . It is a liquid at ambient temperature .
Molecular Structure Analysis
The InChI code for 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is 1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile is a liquid at ambient temperature .Applications De Recherche Scientifique
1. Chemical Reactivity and Characterization
The chemical reactivity of closely related compounds to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile has been explored. For example, an unusual reactivity was observed in 2-fluoro-4-(trifluoromethyl)-phenylacetonitrile, leading to the formation of a trimeric compound, which was then characterized using NMR and MS/MS studies (Stazi et al., 2010).
2. Application in Organic Synthesis
These compounds have utility in organic synthesis. The synthesis of α-fluoroacetonitriles has been achieved by treating benzaldehyde cyanohydrin trimethylsilylethers with diethylaminosulfur trifluoride (Letourneau & Mccarthy, 1985). Also, the use of fluoroform as a source of difluorocarbene in the synthesis of difluoromethoxy- and difluorothiomethoxyarenes has been demonstrated (Thomoson & Dolbier, 2013).
3. Role in Fluorination Reactions
These compounds also play a role in fluorination reactions. For instance, nuclear fluorination of 3,5-diarylisoxazoles using the N-F reagent Selectfluor® was conducted (Stephens & Blake, 2004). Additionally, fine design of photoredox systems for catalytic fluoromethylation of carbon-carbon multiple bonds was studied, highlighting the importance of these fluoromethyl groups in pharmaceutical and agrochemical fields (Koike & Akita, 2016).
4. Role in Medicinal Chemistry
In medicinal chemistry, the trifluoromethoxy group, related to 3-Fluoro-5-(trifluoromethoxy)phenylacetonitrile, is significant. It is increasingly used in pharmaceuticals for various therapeutic purposes, such as in analgesics, cardiovascular drugs, and neurological drugs, among others (Jeschke, Baston & Leroux, 2007).
Safety and Hazards
This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-[3-fluoro-5-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4NO/c10-7-3-6(1-2-14)4-8(5-7)15-9(11,12)13/h3-5H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISAVDYKHYBCGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



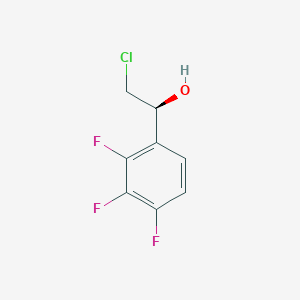
![Ethyl 3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1399752.png)


